

# Application Notes: Unraveling the Function of FBXO22 E3 Ligase Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | E3 ligase Ligand 22 |           |
| Cat. No.:            | B12419705           | Get Quote |

#### Introduction

F-box only protein 22 (FBXO22) is a crucial component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex, which mediates the ubiquitination and subsequent proteasomal degradation of target proteins.[1][2][3] This process plays a pivotal role in regulating a multitude of cellular functions, and its dysregulation is implicated in various pathologies, most notably cancer.[4][5] FBXO22 has been shown to target a range of substrates, influencing signaling pathways involved in tumorigenesis, metastasis, DNA damage response, and senescence. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing CRISPR-Cas9 technology to investigate the multifaceted functions of FBXO22.

### **Key Functions and Substrates of FBXO22**

FBXO22 is involved in diverse cellular processes through the degradation of its specific substrates. Its role can be either tumor-suppressive or oncogenic depending on the cellular context and the substrate in question.

Table 1: Summary of Known FBXO22 Substrates and their Cellular Functions



| Substrate | Cellular Process                               | Role of FBXO22            | Associated<br>Disease(s)                 |
|-----------|------------------------------------------------|---------------------------|------------------------------------------|
| BAG3      | Apoptosis, Cell Cycle                          | Promotes degradation      | Tumorigenesis                            |
| PD-L1     | Immune Response,<br>DNA Damage                 | Promotes degradation      | Non-small cell lung cancer (NSCLC)       |
| SNAIL     | Epithelial-<br>Mesenchymal<br>Transition (EMT) | Suppresses by degradation | Breast Cancer<br>Metastasis              |
| p53       | Senescence, Tumor<br>Suppression               | Promotes degradation      | Cancer                                   |
| KDM4A/B   | Histone<br>Demethylation,<br>Hormone Signaling | Promotes degradation      | Breast Cancer,<br>Senescence             |
| KLF4      | Cell Cycle Regulation                          | Promotes degradation      | Hepatocellular<br>Carcinoma              |
| PTEN      | Tumor Suppression                              | Promotes degradation      | Colorectal Cancer                        |
| LKB1      | Tumor Suppression                              | Promotes degradation      | Non-small cell lung cancer (NSCLC)       |
| HDM2      | p53 Regulation                                 | Promotes degradation      | Breast Cancer<br>Metastasis              |
| BACH1     | Metastasis                                     | Suppresses by degradation | Lung<br>Adenocarcinoma,<br>Breast Cancer |
| NSP5      | Viral Replication                              | Promotes degradation      | SARS-CoV-2 Infection                     |

## **Signaling Pathways Regulated by FBXO22**

FBXO22 is a critical node in several signaling pathways, influencing cellular fate and function. Understanding these pathways is essential for elucidating the broader impact of FBXO22.





Click to download full resolution via product page

Caption: Key signaling pathways regulated by the E3 ligase FBXO22.

## **Experimental Protocols**

## Protocol 1: Generation of FBXO22 Knockout Cell Lines using CRISPR-Cas9

This protocol outlines the steps for creating FBXO22 knockout cell lines to study its function.





Click to download full resolution via product page

Caption: Workflow for generating and validating FBXO22 knockout cell lines.

#### Materials:

- Target cell line (e.g., A549, HEK293T)
- pSpCas9(BB)-2A-GFP (pX458) plasmid (Addgene #48138) or similar
- Lipofectamine 3000 or other transfection reagent
- Puromycin (if using a selection marker)



- DNA extraction kit
- PCR reagents and primers flanking the target site
- Antibodies: anti-FBXO22, anti-KDM4A, anti-KDM4B, anti-GAPDH (loading control)

- · sgRNA Design:
  - Design two or more single guide RNAs (sgRNAs) targeting an early exon of the FBXO22 gene to ensure a frameshift mutation leading to a non-functional protein. Use online tools like CHOPCHOP or Benchling for design.
  - Synthesize and anneal complementary oligonucleotides for each sgRNA.
- Cloning into Cas9 Vector:
  - Ligate the annealed sgRNA oligonucleotides into a BbsI-digested pX458 vector.
  - Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
  - Verify the correct insertion by Sanger sequencing.
- Transfection:
  - Plate target cells to be 70-80% confluent on the day of transfection.
  - Transfect the cells with the pX458-sgRNA plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
- Selection and Clonal Isolation:
  - 48 hours post-transfection, isolate single GFP-positive cells by fluorescence-activated cell sorting (FACS) into 96-well plates.



- Alternatively, if using a vector with a resistance marker, select with the appropriate antibiotic (e.g., puromycin) for 2-3 days before single-cell cloning.
- Clonal Expansion:
  - Culture the single-cell clones until they form visible colonies.
  - Expand the colonies into larger culture vessels.
- Validation of Knockout:
  - Genomic Level: Extract genomic DNA from each clone. Amplify the targeted region by PCR and analyze the products by Sanger sequencing to identify insertions or deletions (indels).
  - Protein Level: Perform Western blotting to confirm the absence of FBXO22 protein in the knockout clones. As a functional validation, assess the protein levels of known FBXO22 substrates like KDM4A and KDM4B, which are expected to increase upon FBXO22 knockout.

## **Protocol 2: In Vivo Ubiquitination Assay**

This assay determines if a specific protein is a substrate for FBXO22-mediated ubiquitination in a cellular context.

#### Materials:

- HEK293T cells
- Plasmids: HA-tagged substrate, FLAG-tagged Ubiquitin, and FBXO22 expression vector
- Transfection reagent
- Proteasome inhibitor (MG132)
- RIPA lysis buffer with 2% SDS, NEM, and protease/phosphatase inhibitors
- Anti-HA antibody for immunoprecipitation



- Protein A/G agarose beads
- Anti-FLAG antibody for Western blotting

- Cell Transfection:
  - Co-transfect HEK293T cells with plasmids expressing the HA-tagged protein of interest,
     FLAG-tagged ubiquitin, and either an empty vector or an FBXO22 expression vector.
- Proteasome Inhibition:
  - $\circ$  Approximately 4-6 hours before harvesting, treat the cells with 10-20  $\mu$ M MG132 to allow ubiquitinated proteins to accumulate.
- Cell Lysis (Denaturing Conditions):
  - Wash cells with cold PBS.
  - Lyse cells in RIPA buffer containing 2% SDS and boil at 95-100°C for 10 minutes to disrupt protein-protein interactions and inactivate deubiquitinases.
  - Sonicate the lysate to shear DNA.
  - Dilute the lysate 10-fold with RIPA buffer lacking SDS to reduce the SDS concentration to 0.2%.
- Immunoprecipitation:
  - Incubate the diluted lysate with an anti-HA antibody overnight at 4°C with rotation.
  - Add Protein A/G agarose beads and incubate for another 2-3 hours.
  - Wash the beads extensively with RIPA buffer.
- Western Blotting:
  - Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.



- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with an anti-FLAG antibody to detect polyubiquitinated forms of the substrate, which will appear as a high-molecular-weight smear.
- Re-probe with an anti-HA antibody to confirm the immunoprecipitation of the substrate.

## Protocol 3: Protein Stability Assay (Cycloheximide Chase)

This assay measures the half-life of a protein to determine if its stability is regulated by FBXO22.

#### Materials:

- Wild-type and FBXO22 knockout cells
- Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)
- Lysis buffer
- Antibody against the protein of interest

- Cell Seeding:
  - Seed an equal number of wild-type and FBXO22 knockout cells in multiple plates or wells.
- Cycloheximide Treatment:
  - Treat the cells with cycloheximide at a final concentration of 50-100 μg/mL to inhibit protein synthesis.
- Time Course Collection:
  - Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The time points should be optimized for the specific protein of interest.



#### · Protein Analysis:

- Lyse the cells at each time point and determine the protein concentration.
- Analyze equal amounts of protein from each sample by Western blotting using an antibody against the target protein.
- Use a loading control (e.g., GAPDH, β-actin) to normalize the data.
- Data Analysis:
  - Quantify the band intensities for the target protein at each time point.
  - Plot the percentage of remaining protein against time for both wild-type and knockout cells to determine the protein half-life. An increased half-life in knockout cells suggests stabilization due to the absence of FBXO22.

## Protocol 4: Co-Immunoprecipitation (Co-IP) for FBXO22-Substrate Interaction

This protocol is used to verify the physical interaction between FBXO22 and its putative substrate.

#### Materials:

- HEK293T cells
- Plasmids for expressing tagged FBXO22 (e.g., FLAG-FBXO22) and the tagged substrate (e.g., HA-substrate)
- Transfection reagent
- Proteasome inhibitor (MG132)
- Non-denaturing lysis buffer (e.g., Triton X-100 based)
- Anti-FLAG antibody for IP



- Protein A/G agarose beads
- Anti-HA antibody for Western blotting

- Transfection:
  - Co-transfect HEK293T cells with plasmids expressing FLAG-FBXO22 and the HA-tagged substrate.
- MG132 Treatment:
  - Treat cells with MG132 for 4-6 hours before harvesting to enhance the detection of the transient interaction between the E3 ligase and its substrate.
- Cell Lysis (Native Conditions):
  - Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
- Immunoprecipitation:
  - Incubate the cell lysate with an anti-FLAG antibody overnight at 4°C.
  - Add Protein A/G agarose beads and incubate for 2-3 hours.
  - Wash the beads with lysis buffer.
- Western Blotting:
  - Elute the proteins and analyze by Western blotting.
  - Probe one membrane with an anti-HA antibody to detect the co-immunoprecipitated substrate.
  - Probe another membrane with an anti-FLAG antibody to confirm the immunoprecipitation of FBXO22.



## **Data Presentation and Expected Outcomes**

Table 2: Expected Outcomes of Functional Assays in FBXO22 KO Cells

| Assay                   | Expected Outcome in FBXO22 KO vs. Wild-Type                                    | Interpretation                                                        |
|-------------------------|--------------------------------------------------------------------------------|-----------------------------------------------------------------------|
| Protein Stability Assay | Increased half-life of the substrate protein.                                  | FBXO22 mediates the degradation of the substrate.                     |
| In Vivo Ubiquitination  | Reduced polyubiquitination of the substrate.                                   | FBXO22 is the E3 ligase responsible for ubiquitinating the substrate. |
| Co-Immunoprecipitation  | Loss of interaction between FBXO22 and the substrate.                          | Confirms the physical association required for ubiquitination.        |
| Phenotypic Assays       | Altered cellular phenotype (e.g., proliferation, migration, drug sensitivity). | Links FBXO22 function to a specific biological process.               |

By employing these integrated experimental approaches, researchers can systematically dissect the function of FBXO22, identify novel substrates, and delineate its role in critical signaling pathways, ultimately paving the way for potential therapeutic interventions.

### References

- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. FBXO22 is a potential therapeutic target for recurrent chondrosarcoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]



To cite this document: BenchChem. [Application Notes: Unraveling the Function of FBXO22
E3 Ligase Using CRISPR-Cas9]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12419705#using-crispr-to-study-fbxo22-e3-ligase-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com